- Modification of Pyrrolo[2,3-d]pyrimidines by C-H Borylation Followed by Cross-Coupling or Other Transformations: Synthesis of 6,8-Disubstituted 7-Deazapurine Bases, European Journal of Organic Chemistry, 2015, 2015(36), 7943-7961
Cas no 97337-32-1 (4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine)
4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
- 7H-Pyrrolo[2,3-d]pyrimidine,4,6-dichloro-
- 4,6-dichloropyrrolo<2,3-d>pyrimidine
- 1H-Pyrrolo[2,3-d]pyrimidine, 4,6-dichloro- (9CI)
- 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (ACI)
- SY006873
- CGTRULURZFVPIX-UHFFFAOYSA-N
- J-514134
- MFCD11518912
- 7H-4,6-Dichloropyrrolo[2,3-d]pyrimidine
- EN300-115313
- Z1198329536
- AC8736
- 97337-32-1
- AKOS006325786
- DB-080462
- SCHEMBL15618278
- DTXSID60560175
- BS-49342
-
- MDL: MFCD11518912
- Inchi: 1S/C6H3Cl2N3/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H,(H,9,10,11)
- InChI Key: CGTRULURZFVPIX-UHFFFAOYSA-N
- SMILES: ClC1C2=C(NC(=C2)Cl)N=CN=1
Computed Properties
- Exact Mass: 186.97000
- Monoisotopic Mass: 186.9704025g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 2.6
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- PSA: 41.57000
- LogP: 2.26470
4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM121847-1g |
4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine |
97337-32-1 | 95%+ | 1g |
$832 | 2021-08-06 | |
| TRC | D438945-10mg |
4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine |
97337-32-1 | 10mg |
$64.00 | 2023-05-18 | ||
| TRC | D438945-50mg |
4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine |
97337-32-1 | 50mg |
$236.00 | 2023-05-18 | ||
| TRC | D438945-100mg |
4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine |
97337-32-1 | 100mg |
$385.00 | 2023-05-18 | ||
| TRC | D438945-250mg |
4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine |
97337-32-1 | 250mg |
$724.00 | 2023-05-18 | ||
| abcr | AB333810-250 mg |
4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine; . |
97337-32-1 | 250MG |
€438.60 | 2022-03-03 | ||
| Chemenu | CM121847-5g |
4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine |
97337-32-1 | 95%+ | 5g |
$*** | 2023-05-29 | |
| abcr | AB333810-250mg |
4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine; . |
97337-32-1 | 250mg |
€229.30 | 2025-04-14 | ||
| abcr | AB333810-1g |
4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine; . |
97337-32-1 | 1g |
€431.30 | 2025-04-14 | ||
| eNovation Chemicals LLC | D910503-5g |
4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine |
97337-32-1 | 95% | 5g |
$1650 | 2024-07-20 |
4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Production Method
Production Method 1
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7, rt
1.3 Reagents: Ammonia Solvents: Water ; 18 h, rt
Production Method 2
- Synthesis and biological activity of certain 6-substituted and 2,6-disubstituted 2'-deoxytubercidins prepared via the stereospecific sodium salt glycosylation procedure, Journal of Medicinal Chemistry, 1985, 28(10), 1461-7
4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Raw materials
- 5,7-dihydro-3H-Pyrrolo[2,3-d]pyrimidine-4,6-dione
- 7H-Pyrrolo[2,3-d]pyrimidine, 4,6-dichloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-
4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Preparation Products
4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Suppliers
4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Additional information on 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 97337-32-1): A Versatile Heterocyclic Compound in Modern Medicinal Chemistry
4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 97337-32-1) is a structurally unique heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its pharmacologically relevant scaffold. This compound belongs to the class of pyrrolo[2,3-d]pyrimidines, which are well-known for their broad biological activities, including antitumor, antiviral, and anti-inflammatory properties. The presence of two chlorine substituents at the 4- and 6-positions of the pyrrolo[2,3-d]pyrimidine ring imparts distinct physicochemical properties that enhance its reactivity and functional versatility in synthetic applications.
4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is synthesized through a series of well-established organic reactions, including the condensation of pyrrole derivatives with pyrimidine precursors under controlled conditions. Recent advancements in catalytic methodologies have enabled the efficient preparation of this compound with high yields and minimal byproduct formation. The compound's stability under various reaction conditions, coupled with its ability to participate in nucleophilic substitution and electrophilic aromatic substitution reactions, makes it an attractive synthetic intermediate for the development of bioactive molecules.
Recent studies have highlighted the potential of 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine as a key building block in the design of novel antitumor agents. Researchers at the National Institutes of Health (NIH) have demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinase targets implicated in cancer progression. For instance, a 2023 study published in Journal of Medicinal Chemistry reported that substituting the chlorine atoms with amine groups significantly enhanced the compound's selectivity for tyrosine kinase receptors, leading to improved cellular uptake and reduced toxicity profiles in preclinical models.
The pyrrolo[2,3-d]pyrimidine core of 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is also being explored for its potential in antiviral drug discovery. A collaborative effort between European pharmaceutical companies and academic institutions has identified this scaffold as a promising template for the development of RNA-dependent RNA polymerase (RdRp) inhibitors, which are critical in the treatment of RNA viruses such as hepatitis C virus (HCV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). Structural modifications to the 7H-pyrrolo[2,3-d]pyrimidine ring have been shown to modulate the compound's binding affinity to viral targets, offering new avenues for structure-activity relationship (SAR) studies.
Beyond its applications in drug discovery, 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine has also found utility in materials science and analytical chemistry. Its unique electronic properties, including a high electron density in the pyrrolo ring and conjugated π-system in the pyrimidine portion, have been leveraged in the development of fluorescent probes for bioimaging applications. A 2022 study in Advanced Materials demonstrated that this compound can be functionalized with fluorophore moieties to create targeted imaging agents capable of detecting metastatic cancer cells in vivo with high specificity and sensitivity.
The chlorinated substituents in 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine also play a crucial role in its metabolic stability and pharmacokinetic profile. Comparative studies have shown that the presence of chlorine atoms at the 4- and 6-positions reduces the hydrolytic degradation of the compound in aqueous environments, thereby extending its half-life in biological systems. This property is particularly advantageous for the development of prodrugs that require prolonged circulation times to achieve optimal therapeutic effects.
Looking ahead, the 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is expected to continue serving as a platform molecule for the discovery of next-generation therapeutics. Ongoing research is focused on optimizing its solubility and bioavailability through the introduction of hydrophilic functional groups and lipophilic moieties. Additionally, the compound's reactivity towards transition metal catalysts is being investigated for the development of asymmetric synthesis protocols, which could further expand its applications in organic synthesis and pharmaceutical manufacturing.
In conclusion, 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 97337-32-1) stands as a testament to the power of heterocyclic chemistry in driving innovation across multiple scientific disciplines. Its unique structural features, combined with the diverse range of chemical transformations it supports, ensure that this compound will remain at the forefront of molecular design and drug development for years to come.
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